6-Fluoro-2-(2-methylthiophenyl)benzoic acid
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Overview
Description
6-Fluoro-2-(2-methylthiophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 6th position and a 2-methylthiophenyl group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(2-methylthiophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(2-methylthiophenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom and the thiophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Fluoro-2-(2-methylthiophenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(2-methylthiophenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and the thiophenyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-(2-methylphenyl)benzoic acid
- 6-Fluoro-2-(2-methylthio)benzoic acid
- 6-Fluoro-2-(2-methylphenyl)thiophene
Uniqueness
6-Fluoro-2-(2-methylthiophenyl)benzoic acid is unique due to the presence of both a fluorine atom and a thiophenyl group, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-fluoro-6-(2-methylsulfanylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2S/c1-18-12-8-3-2-5-9(12)10-6-4-7-11(15)13(10)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRADQRMJMSGENP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=C(C(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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